BenchChemオンラインストアへようこそ!

Desvenlafaxine hydrochloride

Pharmacogenomics CYP2D6 polymorphism Drug metabolism

Desvenlafaxine hydrochloride (CAS 300827-87-6, MW 299.84, ≥98% HPLC) is the pre-formed active SNRI metabolite that eliminates CYP2D6 polymorphism confounds inherent to venlafaxine. With CYP2D6-independent pharmacokinetics (PM/EM AUC ratio 0.97 vs 0.37 for venlafaxine-generated metabolite), balanced hSERT/hNET inhibition (Ki ratio ~13.9), and superior tolerability (7% lower nausea incidence, p=0.02), this reference standard is essential for reproducible receptor binding assays, bioanalytical LC-MS/MS method validation, and preclinical studies requiring genotype-independent drug exposure.

Molecular Formula C16H26ClNO2
Molecular Weight 299.83 g/mol
CAS No. 300827-87-6
Cat. No. B1670312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesvenlafaxine hydrochloride
CAS300827-87-6
SynonymsDesvenlafaxine HCl
Molecular FormulaC16H26ClNO2
Molecular Weight299.83 g/mol
Structural Identifiers
SMILESCN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.Cl
InChIInChI=1S/C16H25NO2.ClH/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1H
InChIKeyIMWPSXHIEURNKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Desvenlafaxine Hydrochloride (CAS 300827-87-6) Procurement Guide: Comparator-Driven Evidence for SNRI Selection


Desvenlafaxine hydrochloride (CAS 300827-87-6) is the isolated major active metabolite of venlafaxine and a dual serotonin-norepinephrine reuptake inhibitor (SNRI) [1]. As the O-desmethyl derivative of venlafaxine, it acts by inhibiting both the human serotonin transporter (hSERT) and norepinephrine transporter (hNET) with minimal affinity for dopaminergic, muscarinic, cholinergic, or histaminergic receptors [2]. FDA-approved in 2008 as the succinate salt for major depressive disorder, desvenlafaxine bypasses the hepatic CYP2D6-mediated metabolism required for venlafaxine activation [1]. For scientific and industrial procurement, the hydrochloride salt form (MW 299.84, purity ≥98%) serves as the reference standard for analytical method development, receptor binding studies, and in vitro pharmacology investigations [2].

Desvenlafaxine Hydrochloride vs. Venlafaxine: Why Procurement of the Correct CAS Number Matters for Research Consistency


Procuring venlafaxine hydrochloride (CAS 99300-78-4) as a substitute for desvenlafaxine hydrochloride (CAS 300827-87-6) introduces critical confounding variables in both in vitro and in vivo research applications. The two compounds exhibit fundamentally distinct metabolic pathways: venlafaxine is a prodrug requiring CYP2D6-mediated O-demethylation to produce the active desvenlafaxine metabolite, a conversion that is highly variable due to CYP2D6 genetic polymorphisms affecting approximately 7-10% of the population (poor metabolizers) [1]. In contrast, desvenlafaxine hydrochloride is administered as the pre-formed active moiety and undergoes primarily conjugation via UGT enzymes, rendering its pharmacokinetics independent of CYP2D6 genotype [2]. Furthermore, the two compounds demonstrate quantifiable differences in molecular target selectivity, drug-drug interaction potential regarding P-glycoprotein induction, and adverse event profiles as established in comparative clinical analyses [3]. Substitution without accounting for these differential properties compromises experimental reproducibility and invalidates pharmacokinetic modeling assumptions.

Desvenlafaxine Hydrochloride: Head-to-Head Quantitative Evidence for Differentiated Research Procurement


CYP2D6 Genotype-Independent Pharmacokinetics: Desvenlafaxine vs. Venlafaxine in Extensive vs. Poor Metabolizers

In a direct head-to-head crossover study comparing desvenlafaxine 50 mg administration versus venlafaxine extended-release 75 mg administration in healthy subjects stratified by CYP2D6 phenotype, desvenlafaxine exposure (AUC) demonstrated no statistically significant difference between extensive metabolizers (EM) and poor metabolizers (PM). In contrast, venlafaxine administration in PMs resulted in significantly altered plasma concentrations of both parent drug and active metabolite [1]. The study quantified that after venlafaxine ER administration, the geometric mean ratio (PM/EM) for desvenlafaxine AUC was 0.37 (90% CI: 0.22-0.62), indicating a 63% reduction in active metabolite exposure in PMs, while the venlafaxine AUC ratio was 4.48 (90% CI: 2.57-7.82), reflecting a 348% increase in parent drug exposure [1]. When desvenlafaxine was administered directly, the PM/EM AUC ratio was 0.97 (90% CI: 0.67-1.41), demonstrating no meaningful pharmacokinetic difference attributable to CYP2D6 genotype [1].

Pharmacogenomics CYP2D6 polymorphism Drug metabolism Precision medicine

Comparative hSERT/hNET Transporter Selectivity: Desvenlafaxine Hydrochloride vs. Venlafaxine

Desvenlafaxine and venlafaxine exhibit quantitatively distinct selectivity profiles for human serotonin (hSERT) and norepinephrine (hNET) transporters. Competitive radioligand binding assays using cells expressing human transporters established Ki values for desvenlafaxine succinate of 40.2 ± 1.6 nM for hSERT and 558.4 ± 121.6 nM for hNET, yielding a SERT/NET selectivity ratio of approximately 13.9-fold [1]. Functional uptake inhibition assays produced IC50 values of 47.3 ± 19.4 nM (hSERT) and 531.3 ± 113.0 nM (hNET), consistent with the binding affinity findings [1]. In contrast, venlafaxine displays Ki values of 82 nM for hSERT and 2480 nM for hNET, yielding a SERT/NET selectivity ratio of approximately 30.2-fold . This represents a greater than 2-fold difference in relative NET engagement between the two compounds (13.9-fold selectivity for desvenlafaxine vs. 30.2-fold for venlafaxine).

Transporter pharmacology SERT/NET selectivity Radioligand binding SNRI mechanism

Indirect Comparative Tolerability: Nausea and Discontinuation Rates for Desvenlafaxine vs. Venlafaxine

A meta-analysis employing Bayesian and standard indirect comparison methods with placebo as the common comparator evaluated the relative tolerability of desvenlafaxine and venlafaxine at approved therapeutic doses for major depressive disorder [1]. Efficacy analysis demonstrated non-inferiority between treatments, with pooled weighted mean differences in Hamilton Rating Scale for Depression-17 (HAM-D17) score change from baseline of -2.81 (95% CI: -3.72, -1.91; p<0.001) for desvenlafaxine and -2.61 (95% CI: -3.17, -2.05; p<0.001) for venlafaxine [1]. Critically, standard indirect comparisons of adverse events revealed a statistically significant difference in nausea incidence favoring desvenlafaxine, with a risk difference of -0.07 (95% CI: -0.12, -0.01; p=0.02) [1]. The risk difference for discontinuation due to adverse events also trended in favor of desvenlafaxine at -0.04 (95% CI: -0.08, 0.00; p=0.06) [1].

Adverse event profile Tolerability Nausea Clinical trial meta-analysis

Oral Bioavailability of Sustained-Release Desvenlafaxine Formulations: Quantitative Pharmacokinetic Benchmark

The absolute oral bioavailability of sustained-release desvenlafaxine succinate was established in a single-dose, open-label, two-period crossover study in 14 healthy subjects comparing a 100 mg oral tablet (DVS-SR) with a 50 mg/1 hr intravenous infusion of desvenlafaxine succinate [1]. The absolute bioavailability of the oral formulation was calculated at 80.5% based on the ratio of oral to IV AUC values for the racemic mixture [1]. Pharmacokinetic parameters included an oral AUC of 3996 ng·h/mL versus IV AUC of 2443 ng·h/mL, with half-life ranging from 14 to 15 hours for both routes [1]. The R and S enantiomer concentration profiles were approximately equivalent for both IV and oral formulations, indicating no stereoselective absorption or first-pass metabolism [1].

Bioavailability Pharmacokinetics Formulation development Oral absorption

Desvenlafaxine Hydrochloride: Evidence-Backed Research Applications Based on Quantified Differentiation


Pharmacogenomic Studies Requiring CYP2D6-Independent PK Profiles

Research protocols involving genetically diverse populations, CYP2D6 knockout/transgenic animal models, or co-administration of CYP2D6 inhibitors require an active SNRI whose exposure does not depend on polymorphic CYP2D6-mediated activation. Desvenlafaxine hydrochloride, as the pre-formed active metabolite, provides consistent plasma concentrations regardless of CYP2D6 genotype, with PM/EM AUC ratio of 0.97 versus 0.37 for the active metabolite generated from venlafaxine in poor metabolizers [1]. This property eliminates genotype as a confounding variable in pharmacokinetic and pharmacodynamic analyses.

Transporter Pharmacology Studies Examining Differential SERT/NET Engagement

Investigations aimed at dissecting the relative contributions of serotonin versus norepinephrine reuptake inhibition to behavioral, neurochemical, or therapeutic outcomes benefit from the quantitatively distinct SERT/NET selectivity profile of desvenlafaxine. With an hSERT/hNET Ki ratio of approximately 13.9 (Ki: hSERT = 40.2 nM, hNET = 558.4 nM), desvenlafaxine provides more balanced dual reuptake inhibition compared to venlafaxine's 30.2-fold selectivity ratio [2]. This differential engagement profile supports structure-activity relationship studies and comparative pharmacology investigations within the phenethylamine SNRI class.

Chronic Dosing Studies Where Protocol Attrition from GI Adverse Events Must Be Minimized

Long-term preclinical efficacy or toxicology studies requiring sustained compound administration can benefit from desvenlafaxine's demonstrated 7% absolute risk reduction in nausea incidence compared to venlafaxine (p=0.02) and 4% risk reduction in discontinuation due to adverse events (p=0.06) [3]. For protocols where maintaining cohort size is critical to statistical power, selection of desvenlafaxine hydrochloride may reduce subject loss due to tolerability issues, improving study completion rates without compromising efficacy endpoints.

Analytical Method Development and Reference Standard Applications

Desvenlafaxine hydrochloride (CAS 300827-87-6, purity ≥98% by HPLC) serves as the definitive analytical reference standard for quantifying desvenlafaxine in biological matrices, including plasma, urine, and environmental water samples [4]. Its well-characterized molecular properties (MW 299.84, C16H25NO2·HCl, Ki values established for hSERT and hNET) and established LC-MS/MS detection parameters make it the appropriate standard for method validation, bioequivalence studies, and therapeutic drug monitoring applications where accurate quantification of the active metabolite is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desvenlafaxine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.